Methyl 2-(3-chloro-6-oxo-1,6-dihydropyridazin-4-yl)acetate
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Overview
Description
Methyl 2-(3-chloro-6-oxo-1,6-dihydropyridazin-4-yl)acetate is a chemical compound belonging to the pyridazinone family Pyridazinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chloro-6-oxo-1,6-dihydropyridazin-4-yl)acetate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-6-oxo-1,6-dihydropyridazine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chloro-6-oxo-1,6-dihydropyridazin-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF
Properties
Molecular Formula |
C7H7ClN2O3 |
---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
methyl 2-(3-chloro-6-oxo-1H-pyridazin-4-yl)acetate |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-6(12)3-4-2-5(11)9-10-7(4)8/h2H,3H2,1H3,(H,9,11) |
InChI Key |
HWWLSTBYVOAKSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=O)NN=C1Cl |
Origin of Product |
United States |
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